3-Fluoro-5-(trifluoromethyl)phenylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(13)15/h1-3H,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTBMIPPRBHALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Urea Based Chemical Scaffolds in Medicinal Chemistry
The urea (B33335) functionality is a cornerstone in the architecture of numerous bioactive compounds and clinically approved therapies. unina.itnih.gov Its prominence in medicinal chemistry stems from the unique ability of the urea moiety to act as a rigid hydrogen bond donor, forming multiple stable hydrogen bonds with biological targets like proteins and receptors. nih.gov This capacity for strong and specific interactions makes the urea scaffold a "privileged scaffold" in drug design, capable of fine-tuning drug-like properties and establishing critical interactions with target molecules. unina.itfrontiersin.org
Historically, the journey of urea-based drugs began over a century ago with the development of Suramin, initially an antitrypanosomal agent. frontiersin.org Since then, the versatility of the urea scaffold has led to its incorporation into a wide array of therapeutic agents. nih.gov A significant area of application is in the development of kinase inhibitors for cancer therapy. frontiersin.org Many approved kinase inhibitors, such as Sorafenib, feature an aryl-urea moiety that is crucial for their mechanism of action, typically by interacting with the hinge region of the kinase domain. frontiersin.orgnih.gov The structural and synthetic adaptability of the urea group has opened numerous avenues in drug design, leading to its presence in over 90,000 synthetic compounds cataloged in chemical databases. frontiersin.org
Researchers have extensively utilized urea derivatives to develop treatments for a multitude of conditions beyond cancer, including diabetes (e.g., sulfonylureas like Glibenclamide), microbial infections, and malaria. nih.govbohrium.comresearchgate.net The urea motif is not just a passive linker but an active participant in molecular recognition, governing the bioactivity of drugs through its potent hydrogen bonding capabilities. nih.gov
Significance of Fluorine and Trifluoromethyl Substituents in Bioactive Molecules
The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a widely used and powerful strategy in medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.com The unique physicochemical properties of these substituents can profoundly influence a compound's potency, metabolic stability, and pharmacokinetic behavior. mdpi.commdpi.com
Fluorine Atoms: The substitution of a hydrogen atom with fluorine can lead to several beneficial changes in a molecule's properties. tandfonline.com Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), fluorine can often be introduced without causing significant steric hindrance at the receptor binding site. tandfonline.comacs.org However, its high electronegativity is a powerful tool for modulating the acidity (pKa) of nearby functional groups and the electron density of aromatic rings, which can in turn influence solubility, permeability, and protein binding. mdpi.comacs.org Furthermore, the carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. This can block metabolic hotspots, increase a drug's half-life, and reduce the required dose. mdpi.comacs.org Fluorine can also enhance binding affinity to target proteins and modulate lipophilicity, which affects how a drug is absorbed, distributed, and cleared by the body. mdpi.combenthamscience.com
Trifluoromethyl Group (-CF3): The trifluoromethyl group is one of the most prevalent fluorinated moieties found in pharmaceuticals. mdpi.com Like a single fluorine atom, the -CF3 group is highly resistant to metabolic degradation due to the strength of the C-F bonds. mdpi.com It significantly increases the lipophilicity of a molecule (with a Hansch π value of +0.88), which can enhance membrane permeability and facilitate transport into cells. mdpi.com The -CF3 group is also a strong electron-withdrawing group, more so than a single fluorine atom, which can influence the electronic properties of the molecule. mdpi.com It is often used as a bioisostere for chlorine or methyl groups to adjust steric and electronic properties or to protect a reactive methyl group from metabolism. wikipedia.org This strategic substitution has been successfully employed in numerous well-known drugs. wikipedia.org
The combined presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring of 3-Fluoro-5-(trifluoromethyl)phenylurea suggests a deliberate design strategy to optimize its biological activity by leveraging these well-established benefits.
| Property | Effect of Fluorine (F) Substitution | Effect of Trifluoromethyl (CF3) Group Substitution |
|---|---|---|
| Metabolic Stability | Increases due to high C-F bond strength, blocking metabolic oxidation. mdpi.comacs.org | Significantly increases due to the stability of the three C-F bonds. mdpi.com |
| Lipophilicity | Increases, which can enhance membrane permeability and binding. mdpi.combenthamscience.com | Significantly increases (Hansch π = +0.88), improving cell penetration. mdpi.com |
| Binding Affinity | Can enhance interactions with target proteins through unique electrostatic forces. tandfonline.comacs.org | Can improve binding, often interacting favorably with hydrophobic pockets. acs.org |
| Acidity (pKa) of Proximal Groups | Increases due to strong inductive electron withdrawal. mdpi.comacs.org | Strongly influences pKa due to its powerful electron-withdrawing nature. wikipedia.org |
| Bioisosterism | Often used as a bioisostere for hydrogen. tandfonline.com | Often used as a bioisostere for methyl or chloro groups. wikipedia.org |
Historical and Current Research Trajectories for Urea Derivatives
Established Synthetic Pathways for Phenylurea Synthesis
The formation of the urea linkage is a cornerstone of many synthetic strategies targeting biologically active molecules. For aryl ureas, several reliable methods have been developed, offering flexibility in precursor selection and reaction conditions.
The most direct and widely employed method for synthesizing N,N'-disubstituted ureas is the nucleophilic addition of an amine to an isocyanate. nih.govcommonorganicchemistry.com This reaction is typically efficient, proceeds under mild conditions, and generates the urea bond with high atom economy. The reaction involves the attack of the nitrogen lone pair of the amine onto the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to form the stable urea product.
The general transformation can be represented as: R-N=C=O (Isocyanate) + R'-NH₂ (Amine) → R-NH-C(=O)-NH-R' (Urea)
Isocyanates themselves are often generated in situ from the corresponding primary amine using phosgene or a safer equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). commonorganicchemistry.comasianpubs.org For instance, an aryl amine can be reacted with triphosgene to yield the corresponding aryl isocyanate, which is then treated with another amine to form an unsymmetrical diaryl urea. asianpubs.org The use of thioisocyanates provides a pathway to thioureas, which are also significant in medicinal chemistry and can serve as precursors to ureas. The reaction of amines with isocyanates is generally chemoselective, as the high reactivity of the isocyanate group typically precludes side reactions with other functional groups present in the molecule under mild conditions. organic-chemistry.org
The synthesis of complex molecules like substituted phenylureas can be approached using either convergent or divergent strategies. wikipedia.orgresearchgate.net
A divergent synthesis , in contrast, starts from a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. researchgate.net For example, a key intermediate like 3-fluoro-5-(trifluoromethyl)phenyl isocyanate could be synthesized and then reacted with a wide variety of different amines to generate a diverse set of urea analogs. This strategy is particularly powerful in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to explore how different substituents on one part of the molecule affect its biological activity.
Precursors for the this compound Core Elaboration
The specific substitution pattern of this compound necessitates carefully chosen starting materials that contain the requisite fluorine and trifluoromethyl groups on the phenyl ring.
3-Fluoro-5-(trifluoromethyl)aniline is a critical precursor for the synthesis of the target compound. This aromatic amine provides one of the nitrogen atoms and the substituted phenyl ring. While specific synthesis routes for this exact aniline (B41778) were not detailed in the provided search results, the synthesis of related compounds like 3-bromo-5-(trifluoromethyl)aniline (B1272211) suggests that multi-step sequences involving nitration, reduction, and halogenation on a trifluoromethyl-benzene core are common strategies. nbinno.comgoogle.com For example, a typical industrial synthesis might involve the nitration of a compound like 1-chloro-3-(trifluoromethyl)benzene, followed by reduction of the nitro group to an amine. nbinno.com This aniline can then be used as the nucleophilic component in a reaction with a suitable partner to form the urea.
Interactive Table 1: Properties of 3-Fluoro-5-(trifluoromethyl)aniline
| Property | Value |
| Molecular Formula | C₇H₅F₄N |
| IUPAC Name | 3-Fluoro-5-(trifluoromethyl)benzenamine |
| Role in Synthesis | Amine precursor |
| Reactive Site | Amino group (-NH₂) |
Phenyl isocyanates containing fluorine and/or trifluoromethyl groups are essential electrophilic precursors for synthesizing this compound and its analogs. asianpubs.orgnih.gov These reactive intermediates are typically prepared from the corresponding anilines by treatment with phosgene or a phosgene equivalent like triphosgene. asianpubs.org The electron-withdrawing nature of the fluoro and trifluoromethyl substituents can influence the reactivity of the isocyanate group. These substituents increase the acidity of the N-H protons in the resulting urea, which can be important for its function in applications like organocatalysis where hydrogen bonding is key. rsc.orgresearchgate.net
Interactive Table 2: Examples of Fluorinated and Trifluoromethylated Phenyl Isocyanate Precursors
| Compound Name | Molecular Formula | Role in Synthesis |
| 3-(Trifluoromethyl)phenyl isocyanate | C₈H₄F₃NO | Isocyanate Precursor asianpubs.org |
| 4-Fluorophenyl isocyanate | C₇H₄FNO | Isocyanate Precursor asianpubs.org |
| 4-Fluoro-2-nitrophenyl isocyanate | C₇H₃FN₂O₃ | Isocyanate Precursor asianpubs.org |
| 4-Chloro-2-(trifluoromethyl)-5-nitrophenyl isocyanate | C₈H₂ClF₃N₂O₃ | Isocyanate Precursor asianpubs.org |
Chemo- and Regioselective Considerations in Urea Bond Formation
When synthesizing substituted phenylureas, particularly those with multiple functional groups, chemo- and regioselectivity are important considerations.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. chemicalforums.comrsc.org In the context of the reaction between an amine and an isocyanate, this pathway is highly chemoselective. The isocyanate group is exceptionally electrophilic and reacts rapidly with the primary amine, usually without the need for a catalyst and often in preference to other potentially reactive groups like alcohols or amides under the same conditions. commonorganicchemistry.comorganic-chemistry.org However, if the amine precursor contains other nucleophilic sites, careful selection of reaction conditions may be necessary to avoid side products.
Regioselectivity pertains to the direction of bond formation when a reaction can occur at different positions on a molecule. chemicalforums.com For the synthesis of an unsymmetrical urea like this compound from two different precursors (e.g., 3-fluoro-5-(trifluoromethyl)aniline and a different isocyanate), the reaction is inherently regioselective, forming the urea linkage between the specific amine and isocyanate chosen. The primary challenge in synthesizing unsymmetrical ureas is often preventing the formation of symmetrical urea byproducts. This can occur if the isocyanate reacts with its own amine precursor. Strategies to avoid this include the slow addition of the isocyanate to an excess of the amine or using a one-pot procedure where the isocyanate is generated in situ and immediately reacts with the desired amine partner. commonorganicchemistry.comacs.org
Overview of Biological Activities in Research Contexts
Derivatives of this compound are a subject of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of both fluorine and a trifluoromethyl group into the phenylurea scaffold can enhance pharmacological properties such as metabolic stability and membrane permeability. Research has shown that compounds bearing the trifluoromethylphenylurea moiety exhibit a range of biological effects, including anticancer, antifungal, and insecticidal activities.
In the realm of oncology, these derivatives have been primarily investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The phenylurea structure serves as a versatile scaffold for designing molecules that can target the ATP-binding site of various kinases. The specific substitution pattern of a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position on one of the phenyl rings is a key feature in several potent kinase inhibitors. These compounds often function as multi-targeted agents, simultaneously inhibiting several kinases involved in tumor growth, proliferation, and angiogenesis.
Beyond cancer, certain trifluoromethyl-substituted phenylurea derivatives have been explored for their antimicrobial properties. Studies have revealed that some of these compounds demonstrate activity against various fungal and bacterial strains. For instance, some acylthiourea derivatives with trifluoromethyl substitutions have shown promising results against both planktonic and biofilm-embedded microbial cells, with in silico studies suggesting that their mechanism of action may involve the inhibition of DNA gyrase. mdpi.comresearchgate.net Additionally, novel phenylurea derivatives have been synthesized and evaluated for their insecticidal activities. mdpi.com
Investigation of Specific Molecular Targets and Signaling Pathways
The primary focus of research into the biological activity of this compound derivatives has been their interaction with specific molecular targets, particularly within signaling pathways critical to cancer progression.
Kinase Enzyme Inhibition Studies
The urea moiety is a key structural feature in many kinase inhibitors, as it can form crucial hydrogen bonds within the kinase's ATP-binding pocket. The addition of the fluoro and trifluoromethyl groups to the phenyl ring further influences the binding affinity and selectivity of these compounds. Derivatives of this compound have been shown to inhibit a variety of protein kinases, most notably receptor tyrosine kinases (RTKs).
Receptor tyrosine kinases are a family of cell surface receptors that play a pivotal role in cellular signaling, governing processes such as cell growth, differentiation, and metabolism. The aberrant activation of RTKs is a common feature in many cancers, making them important therapeutic targets.
A prominent example of a clinically approved drug that contains a moiety structurally related to this compound is Regorafenib. Regorafenib is a multi-kinase inhibitor that features a 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide structure. guidechem.comdrugbank.com This molecule effectively contains the core this compound scaffold (with an additional chlorine atom on the trifluoromethyl-bearing ring).
Regorafenib is a potent inhibitor of the VEGFR family of kinases, which are central to angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis. By inhibiting VEGFRs, Regorafenib can block tumor angiogenesis, thereby restricting the supply of nutrients and oxygen to the tumor. In vitro biochemical assays have demonstrated that Regorafenib inhibits VEGFR1, VEGFR2, and VEGFR3 at nanomolar concentrations. drugbank.comechemi.com
| Kinase | IC50 (nM) |
|---|---|
| VEGFR1 | 13 |
| VEGFR2 | 4.2 |
| VEGFR3 | 46 |
The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. While Regorafenib's primary targets are considered to be VEGFR and other kinases, the broader class of phenylurea derivatives has been investigated for EGFR inhibition. For instance, a series of novel 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors. nih.govnih.gov One of the lead compounds from this series, which incorporates a 3-fluorophenyl group, demonstrated potent inhibition of EGFR kinase with an IC50 value of 0.091 µM. nih.gov This highlights the potential for molecules containing fluoro- and trifluoromethyl-phenyl moieties to be developed as EGFR inhibitors.
| Kinase | IC50 (nM) |
|---|---|
| PDGFRβ | 22 |
Receptor Tyrosine Kinase (RTK) Modulation
G Protein-Coupled Receptor (GPCR) Modulation (e.g., CXCR3 receptor antagonism)
G protein-coupled receptors (GPCRs) are the largest family of transmembrane proteins and are involved in a vast array of physiological processes. The C-X-C chemokine receptor 3 (CXCR3) is a GPCR that plays a significant role in mediating inflammatory responses by directing the migration of immune cells. While the provided outline suggests a link between this compound derivatives and CXCR3 antagonism, a thorough review of publicly available scientific literature does not appear to contain significant research directly supporting this specific interaction. Known small-molecule antagonists of CXCR3, such as AMG487 and NBI-74330, feature different chemical scaffolds. nih.gov Further research may be required to validate the interaction between this specific phenylurea series and the CXCR3 receptor.
Other Enzyme Inhibition Profiles (e.g., IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. In the context of cancer, overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine metabolites, which suppresses the activity of T-cells and allows cancer cells to evade the immune system. Consequently, IDO1 has emerged as a significant immunotherapeutic target.
Several new series of phenylurea derivatives have been designed and synthesized as potential IDO1 inhibitors. In one study, specific phenylurea derivatives showed potent IDO1 inhibition, with IC50 values in the sub-micromolar range, while exhibiting no inhibitory activity against the related enzyme tryptophan 2,3-dioxygenase (TDO). This research indicated that a carboxyl group on the molecule plays a critical role in the binding activity. Another study that incorporated a 1,2,3-triazole group into an N,N'-diphenylurea structure also yielded potent IDO1 inhibitors, with the most active compound, 3c , having an IC50 value of 0.07 µM.
| Compound Series | Lead Compound | IDO1 IC50 (µM) | TDO Inhibition | Source |
|---|---|---|---|---|
| Phenylurea derivatives | i12 | 0.1 - 0.6 | No | |
| N,N'-diphenylurea linked with 1,2,3-triazole | 3c | 0.07 | N/A |
Broader Spectrum Biological Effects (e.g., Antimicrobial, Antiviral Potential, Insecticidal Properties)
Beyond their applications in oncology and immunology, derivatives containing the fluoro- and trifluoromethyl-phenylurea scaffold have demonstrated a wide range of other biological activities.
Antimicrobial Potential: Fluoro/trifluoromethyl-substituted acylthiourea and phenylurea derivatives have shown promising antibacterial and antifungal activities. Certain N,N'-diarylureas containing a trifluoromethyl group, such as cloflucarban , exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Other studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have reported effective growth inhibition of antibiotic-resistant Gram-positive bacteria and prevention of biofilm development. These compounds were found to eradicate preformed biofilms more effectively than the antibiotic vancomycin.
Antiviral Potential: The trifluoromethyl group is a common feature in many pharmacologically active molecules, including antiviral agents, as it can enhance metabolic stability and binding affinity. Acylurea derivatives containing a trifluoromethylpyridine moiety have been synthesized and shown to have good activity against the tobacco mosaic virus (TMV). These compounds appear to work by targeting the TMV coat protein, obstructing the self-assembly of the virus. Additionally, other fluorinated nucleoside analogs have demonstrated inhibitory effects against hepatitis B and C viruses.
Insecticidal Properties: Novel phenylurea derivatives have been synthesized and evaluated for their insecticidal activities. Studies have shown that some of these compounds exhibit strong activity against various lepidopteran pests, including the beet armyworm, diamondback moth, and cotton bollworm. In some cases, the mortality rates produced by these synthesized compounds exceeded those of reference insecticides like chlorbenzuron and tebufenozide.
Elucidation of Molecular Mechanisms of Action
The diverse biological activities of this compound derivatives are rooted in their specific molecular interactions with their respective targets.
For kinase inhibition , the mechanism is well-characterized for type II inhibitors. The urea moiety acts as a hydrogen bond donor and acceptor, anchoring the molecule to the hinge region of the kinase and the DFG motif in its inactive "DFG-out" conformation. nih.gov This allosteric inhibition prevents the kinase from adopting its active conformation, thereby blocking downstream signaling. For example, LY3009120 binds to BRAF, forming hydrogen bonds with Cys-532 in the hinge and with Glu-501 and Asp-594 of the DFG motif, effectively inhibiting the MAPK pathway. nih.gov In the case of FLT3, these inhibitors block the autophosphorylation of the kinase, leading to cell cycle arrest and apoptosis in leukemia cells. nih.gov
The mechanism of IDO1 inhibition by phenylurea derivatives involves binding to the enzyme's active site. Docking studies suggest that key functional groups, such as a carboxyl group, are critical for interacting with essential amino acid residues like F226 and R231, thereby blocking the catalytic activity of the enzyme. This prevents the conversion of tryptophan to kynurenine, restoring T-cell function in the tumor microenvironment.
In the context of antiviral activity , particularly against TMV, the mechanism involves direct interaction with the viral coat protein (CP). Molecular docking and dynamics simulations have shown that acylurea derivatives can bind to the TMV CP with high affinity. This binding obstructs the crucial process of viral self-assembly, where the CP and viral RNA come together to form new virions, thus halting the replication cycle.
For antimicrobial action , the mechanism can vary. Some acylthiourea derivatives are thought to inhibit bacterial DNA replication by binding to enzymes like DNA gyrase. For other diarylurea compounds, the precise mechanism against Gram-positive bacteria is still under investigation but is believed to involve disruption of essential cellular processes.
Binding Site Interactions (e.g., ATP-binding site, hinge region interactions)
Derivatives of this compound commonly function as Type II kinase inhibitors, targeting the ATP-binding site of the kinase. acs.org Unlike Type I inhibitors that bind to the active conformation, these compounds bind to an inactive form of the kinase, often extending from the ATP pocket to an adjacent allosteric site. acs.orgnih.gov A critical interaction for many of these inhibitors is with the hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. For instance, certain pan-RAF inhibitors featuring a phenylurea core establish a bidentate hydrogen bond with the hinge residue Cys-532. acs.org This anchoring interaction is fundamental for the stable binding and orientation of the inhibitor within the active site. The urea moiety itself is crucial, often forming key hydrogen bonds that stabilize the complex. acs.org
Hydrogen Bonding Networks and Key Residue Interactions (e.g., with DFG residues, Cys919, Glu241)
The urea component of the this compound structure is a potent hydrogen bond donor and acceptor, enabling the formation of extensive hydrogen bonding networks that are vital for potent inhibition. In the context of BRAF kinase inhibition, the urea group has been observed to form hydrogen bonds with the α-C helix residue Glu-501 and the activation loop residue Asp-594 (part of the DFG motif). acs.org This interaction with the DFG motif is a hallmark of Type II inhibitors. acs.org
| Compound Class | Target Kinase | Key Interacting Residues | Type of Interaction |
| Phenylurea Pan-RAF Inhibitor | BRAF V600E | Cys-532 (Hinge), Glu-501 (α-C helix), Asp-594 (DFG motif) | Hydrogen Bonding |
| Fluorinated Thiazolidin-4-one | c-Kit Tyrosine Kinase | LYS623, ASP810, CYS673, THR670 | Hydrogen Bonding |
Role of Hydrophobic Pockets in Ligand Binding
Beyond hydrogen bonding, hydrophobic interactions play a crucial role in the binding of these derivatives. The trifluoromethyl (CF3) group is highly lipophilic and effectively interacts with hydrophobic pockets within the kinase domain. nih.gov These pockets are often adjacent to the ATP-binding site and are made accessible in the inactive kinase conformation. The binding of Type II inhibitors, such as those based on the phenylurea scaffold, often involves the displacement of key residues, like the phenylalanine of the DFG motif, to occupy a hydrophobic pocket. acs.org This interaction is critical for the stability of the inhibitor-kinase complex and contributes significantly to the inhibitor's potency and selectivity. The 3-fluoro-5-(trifluoromethyl)phenyl moiety is well-suited to occupy these pockets, with the CF3 group providing a strong hydrophobic anchor.
Allosteric Modulation and Conformational Binding Modes (e.g., inactive kinase conformation)
The primary mechanism of action for many potent inhibitors derived from this compound is allosteric modulation. nih.govnih.gov They are classified as Type II inhibitors because they bind to and stabilize an inactive conformation of the kinase. acs.orgnih.gov Specifically, they favor the "DFG-out" conformation, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped from its active position. acs.orgnih.gov
In this DFG-out state, the phenylalanine residue moves out of its pocket, and the aspartate residue faces into the ATP-binding site. acs.org The inhibitor then occupies the space vacated by the phenylalanine, accessing the adjacent hydrophobic pocket. acs.org By stabilizing this inactive conformation, the inhibitor prevents the kinase from adopting the active state required for ATP binding and catalysis. This mode of binding is a form of allosteric inhibition because the inhibitor modulates the enzyme's activity by binding to a site that is partially distinct from the active ATP-binding pocket and by inducing a conformational change. acs.orgnih.gov This mechanism can lead to higher selectivity compared to inhibitors that only target the highly conserved ATP-binding site. nih.gov
| Inhibitor Type | Target Conformation | Key Feature | Mechanism |
| Type II | Inactive (DFG-out) | Binds to ATP site and an adjacent allosteric pocket | Stabilizes inactive kinase state, preventing catalysis |
Computational Chemistry and in Silico Approaches for 3 Fluoro 5 Trifluoromethyl Phenylurea Research
Molecular Docking Investigations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in identifying potential biological targets for 3-Fluoro-5-(trifluoromethyl)phenylurea and elucidating its binding mode at the atomic level. The process involves sampling a multitude of conformations and orientations of the ligand within the binding site of a protein and scoring them based on a force field that approximates the binding affinity.
For phenylurea derivatives, molecular docking studies have been crucial in understanding their interactions with various protein kinases, which are a significant class of drug targets. The urea (B33335) moiety is a key pharmacophoric feature, often forming critical hydrogen bonds with the hinge region of the kinase domain. The fluorine and trifluoromethyl groups on the phenyl ring of this compound can significantly influence its binding affinity and selectivity through various interactions, including hydrophobic contacts and halogen bonds.
A representative workflow for a molecular docking investigation of this compound is outlined in the table below.
| Step | Description | Key Considerations |
| 1. Receptor Preparation | The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated via homology modeling. Water molecules and co-ligands are typically removed, and hydrogen atoms are added. | The quality of the crystal structure and the definition of the binding site are critical for accurate docking results. |
| 2. Ligand Preparation | A 3D structure of this compound is generated and energy-minimized to obtain a low-energy conformation. | Correct protonation states and tautomeric forms of the ligand must be considered. |
| 3. Docking Simulation | A docking algorithm is used to place the ligand into the defined binding site of the receptor and sample different poses. | The choice of docking software and scoring function can impact the outcome. |
| 4. Pose Analysis & Scoring | The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze key interactions. | Scoring functions are approximations; therefore, visual inspection and comparison with known structure-activity relationships are essential. |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. mdpi.com This technique is invaluable for assessing the stability of the predicted binding pose of this compound to its target protein and for exploring the conformational dynamics of the complex. nih.govnih.govphyschemres.org
MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the protein and ligand adapt to each other upon binding. Key insights that can be gained from MD simulations include the stability of hydrogen bonds, the role of water molecules in the binding site, and conformational changes in the protein induced by ligand binding. For protein kinase inhibitors, MD simulations can help to understand the flexibility of the hinge region and other important loops that influence inhibitor binding and selectivity. nih.gov
The stability of the protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, molecular orbitals, and reactivity of a molecule like this compound. tandfonline.com These calculations can elucidate the distribution of electron density, identify the most reactive sites, and predict various molecular properties.
The presence of the electronegative fluorine atom and the strongly electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the phenyl ring and the urea moiety. Quantum chemical calculations can quantify these effects by computing parameters such as:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding potential non-covalent interactions with the protein target.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.
Partial Atomic Charges: These calculations provide the charge distribution across the molecule, which is important for understanding electrostatic interactions and hydrogen bonding capabilities.
The insights from these calculations are valuable for rationalizing observed structure-activity relationships and for designing new derivatives with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like phenylureas, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as:
| Descriptor Type | Examples |
| 1D Descriptors | Molecular weight, atom counts, bond counts |
| 2D Descriptors | Topological indices, molecular connectivity indices |
| 3D Descriptors | Molecular shape indices, surface area, volume |
| Physicochemical Descriptors | LogP (lipophilicity), polar surface area (PSA), pKa |
| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, partial charges |
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be a powerful predictive tool in the lead optimization phase of drug discovery.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For a molecule like this compound, which may serve as a starting point or a "hit," virtual screening can be employed to find related compounds with potentially improved properties.
There are two main approaches to virtual screening:
Ligand-based virtual screening: This method uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar 2D or 3D features.
Structure-based virtual screening: This approach utilizes the 3D structure of the biological target. Molecular docking is a primary tool for structure-based virtual screening, where a library of compounds is docked into the binding site of the target, and the top-scoring compounds are selected for further investigation.
Once promising hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. This is an iterative process involving the design of new analogs based on the understanding of their structure-activity relationships, often guided by molecular modeling techniques. For instance, if docking studies suggest that a particular region of the binding pocket is not optimally occupied, new derivatives can be designed to extend into this region to form additional favorable interactions.
Chemoinformatics and Database Mining for Related Bioactive Compounds
Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. By mining chemical and biological databases, it is possible to identify compounds that are structurally similar to this compound and have known biological activities. This can provide valuable clues about the potential targets and mechanisms of action of the compound of interest.
Databases such as ChEMBL, PubChem, and BindingDB contain vast amounts of information on the biological activities of small molecules. Similarity searching, based on 2D fingerprints or 3D shape, is a common chemoinformatic technique to retrieve compounds that are structurally related to a query molecule.
The results of such a search can be used to:
Identify known biological targets for structurally similar compounds.
Establish structure-activity relationships within a chemical series.
Identify potential off-target effects.
Provide ideas for the design of new analogs with novel activities.
This data mining approach leverages the wealth of existing biological data to accelerate the research and development process for new chemical entities.
Future Directions and Emerging Research Opportunities for 3 Fluoro 5 Trifluoromethyl Phenylurea in Chemical Biology
Design and Synthesis of Novel Chemical Probes for Biological Systems
The development of chemical probes is essential for elucidating complex biological pathways and identifying new drug targets. The 3-fluoro-5-(trifluoromethyl)phenylurea scaffold can be strategically modified to create a variety of probes. Future research will likely focus on incorporating reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments.
Synthetic strategies may involve coupling the parent urea (B33335) to moieties like coumarin (B35378) or BODIPY for fluorescence-based assays. nih.gov Another promising approach is the integration of bioorthogonal handles, such as alkynes or azides. ljmu.ac.uk These handles allow for "click" chemistry reactions, enabling the attachment of various functional groups in complex biological environments without interfering with native processes. Such probes could be used to track the distribution of the molecule within cells, identify its binding partners, and illuminate its mechanism of action.
Exploration of Polypharmacology and Multi-Target Inhibition Strategies
The concept of polypharmacology—designing single molecules to interact with multiple targets—is a growing strategy for treating complex diseases like cancer. nih.gov The aryl urea scaffold is a validated framework for creating multi-target inhibitors. mdpi.comnih.gov For instance, complex derivatives incorporating a phenylurea moiety have been designed to simultaneously inhibit key proteins in cancer and inflammation pathways, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Programmed Death-Ligand 1 (PD-L1), Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and 15-Lipoxygenase (15-LOX). nih.govnih.gov
A notable example is the development of a potent and selective type-II inhibitor for Polo-like kinase 4 (PLK4), a critical regulator of cell mitosis, which is based on a complex 1,3-disubstituted urea structure containing the 3-fluorophenyl moiety. nih.gov This demonstrates the utility of the core scaffold in generating highly specific inhibitors for important disease targets. Future work will involve screening this compound derivatives against panels of kinases and other enzyme families to identify novel multi-target profiles, potentially leading to more effective and resistance-avoiding therapeutics.
| Compound Type | Targets | Therapeutic Area | Reference |
|---|---|---|---|
| Quinazolinone-tethered phenylureas | EGFRL858R/T790M, COX-2, 15-LOX | Cancer, Inflammation | nih.gov |
| Styryl and phenethyl aryl ureas | VEGFR-2, PD-L1, c-Myc | Cancer, Immunotherapy | mdpi.comnih.gov |
| 1H-pyrazolo[3,4-b]pyridine derivative | PLK4 | Cancer | nih.gov |
Integration with Advanced High-Throughput Screening Technologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. nih.gov The this compound scaffold is an ideal candidate for the synthesis of compound libraries for HTS campaigns. Its straightforward synthesis allows for the creation of a diverse set of derivatives by varying the substituents on the second nitrogen atom.
Future efforts could involve generating a focused library of these derivatives for screening against various biological targets. Advanced screening platforms, such as fluorescence polarization or homogeneous time-resolved fluorescence (HTRF), can be employed to identify initial "hits." nih.gov These hits can then be further optimized to develop potent and selective modulators of the target protein. The structural information from HTS campaigns can provide valuable structure-activity relationship (SAR) data, guiding the rational design of next-generation compounds.
Bioisosteric Replacements and Scaffold Hopping Approaches for Enhanced Activity
Bioisosteric replacement and scaffold hopping are powerful medicinal chemistry strategies used to improve a compound's properties, such as potency, selectivity, and metabolic stability, or to create novel intellectual property. nih.gov The trifluoromethyl group itself is often considered a bioisostere for other chemical groups. uni-muenchen.de
Future research could explore replacing the 3-fluoro-5-(trifluoromethyl)phenyl ring with other substituted aromatic or heteroaromatic rings to probe the binding pocket of a target protein and optimize interactions. unipa.it "Scaffold hopping" could be employed to replace the central urea core with other hydrogen-bonding motifs while retaining the key phenyl group. nih.gov This could lead to the discovery of entirely new chemical classes of inhibitors that maintain the biological activity of the original compound but possess improved drug-like properties.
Applications in Targeted Covalent Inhibitor Design
Targeted covalent inhibitors (TCIs) are rationally designed molecules that form a permanent covalent bond with their target protein, leading to durable and potent inhibition. wikipedia.orgnih.gov This approach has been highly successful, particularly in oncology. wuxiapptec.com A TCI typically consists of a scaffold that directs the molecule to the target's binding site and a weakly reactive electrophilic group, or "warhead," that forms the bond with a nearby nucleophilic amino acid residue. explorationpub.combohrium.com
The this compound scaffold is well-suited for this application. It can be functionalized by attaching a known warhead, such as an acrylamide (B121943) or a sulfonyl fluoride, to the second urea nitrogen. nih.govwuxiapptec.com This new derivative would be designed to target a specific protein where the phenylurea moiety would provide the initial binding affinity, positioning the warhead to react with a nearby cysteine, lysine, or other nucleophilic residue. This strategy could convert a reversible, modest inhibitor into a highly potent, irreversible one.
Investigations into Anion Binding and Molecular Recognition Properties
The urea functional group is a well-established hydrogen-bond donor capable of binding anions. mdpi.com The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the phenyl ring of this compound significantly increases the acidity of the urea N-H protons. This enhanced acidity makes the compound a stronger hydrogen-bond donor, suggesting a high potential for anion binding and molecular recognition.
This principle is exemplified by a related compound, 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea, which is so effective at binding anions through hydrogen bonding that it is used as an organocatalyst. nih.gov Future studies should explore the specific anion-binding properties of this compound. rsc.orgirb.hr Techniques such as NMR titration could be used to determine its affinity and selectivity for various anions. This property could be harnessed to design sensors for specific anions or to develop molecules that target anion-binding pockets in proteins, an often-overlooked aspect of molecular recognition. nih.govmdpi.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
